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molecular formula C11H10BrNO3 B1273554 1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 226881-07-8

1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B1273554
M. Wt: 284.11 g/mol
InChI Key: PHJMARYQKJGPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06555694B1

Procedure details

30 g of 1,1-cyclopropanedicarboxylic acid and 50 g of 4-bromoaniline were added to 50 ml of acetonitrile, followed by refluxing for 7 hours with heating and stirring.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([OH:9])=[O:8])([C:4](O)=[O:5])[CH2:3][CH2:2]1.[Br:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1>C(#N)C>[Br:10][C:11]1[CH:17]=[CH:16][C:14]([N:15]2[CH2:3][CH2:2][CH:1]([C:7]([OH:9])=[O:8])[C:4]2=[O:5])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(CC1)(C(=O)O)C(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)N1C(C(CC1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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